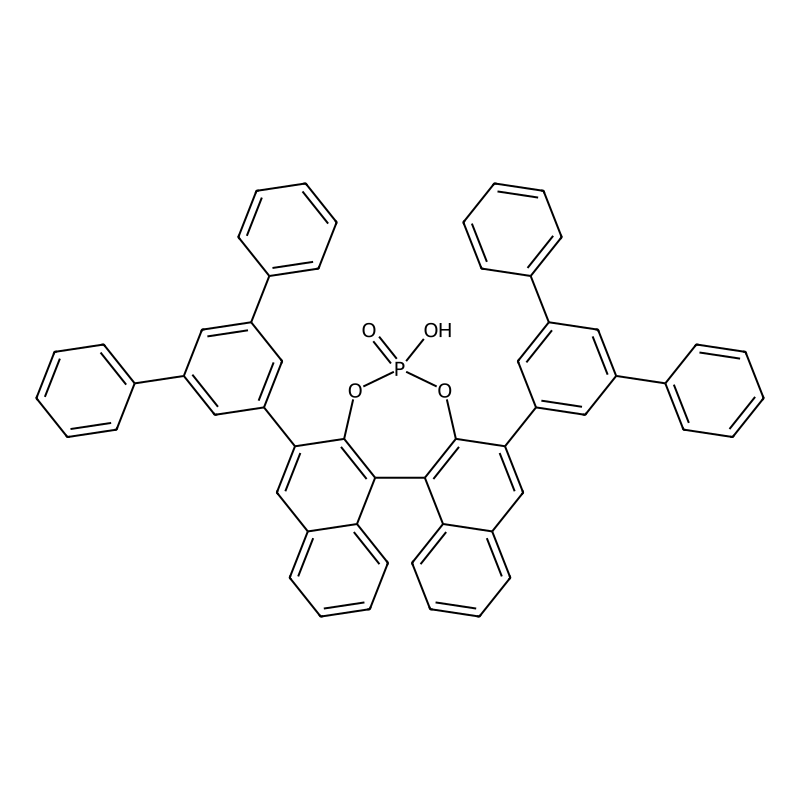

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate is a complex organic compound with the molecular formula C56H37O4P and a molecular weight of 804.9 g/mol. This compound features a unique structure that includes a central phosphate group bonded to two binaphthyl moieties, which are further substituted with phenyl groups. The chirality of this compound makes it particularly valuable in asymmetric synthesis as a chiral Brønsted acid catalyst, facilitating selective reactions that produce enantiomerically enriched products.

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate in Scientific Research

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate, also referred to as (S)-BINOL-derived phosphoric acid: , is a chiral Brønsted acid catalyst used in asymmetric synthesis.

Chiral Brønsted acid catalysts are a class of molecules with an acidic proton (H+) bonded to a carbon atom that also has four different substituents. The "chiral" designation indicates the molecule has a non-superimposable mirror image, allowing it to differentiate between other chiral molecules during a reaction.

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate functions by activating the starting materials in an asymmetric reaction, making them more susceptible to attack by another molecule. Due to its chirality, the catalyst can selectively interact with one enantiomer (mirror image) of the starting material over the other, leading to the formation of a product enriched in one specific enantiomer.

Research Applications

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate has been explored as a catalyst in various asymmetric reactions, including:

- Synthesis of 1,3-dioxolochroman skeletons: This research () describes how the catalyst can be used to create a specific type of ring structure (1,3-dioxolochroman) from starting materials containing indoles and quinone methides.

- Kinetic resolution of cyclic aliphatic syn-1,3-diols: This process separates a racemic mixture (a 50:50 blend of enantiomers) of cyclic diols into its individual enantiomers. A study () highlights the application of (S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate in achieving this resolution.

The chemical reactivity of (S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate primarily involves its role as a catalyst in various organic transformations. It can activate substrates through hydrogen bonding or coordination with electrophiles, enhancing reaction rates and selectivity. Specific reactions include:

- Kinetic resolution of racemic mixtures.

- Catalysis in the synthesis of complex organic molecules.

- Participation in asymmetric reactions where it selectively interacts with one enantiomer over another .

The synthesis of (S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate typically involves the following general steps:

- Formation of Binaphthol Derivatives: The initial step usually involves the synthesis of binaphthol from naphthalene derivatives through multiple reaction steps.

- Phosphorylation: The binaphthol derivative is then reacted with phosphorous precursors to introduce the phosphate group. This step may involve various conditions such as temperature control and solvent choice to optimize yield and selectivity .

- Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate has several applications in synthetic organic chemistry:

- Asymmetric Catalysis: It serves as a chiral catalyst for various asymmetric reactions, leading to the production of enantiomerically pure compounds.

- Fluorescent Probes: Its unique structure allows it to be utilized as a fluorescent probe in biochemical assays and imaging applications .

- Material Science: Due to its stability and solubility properties, it can be explored for use in advanced materials.

Several compounds share structural similarities with (S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate | Contains triphenylsilyl groups instead of phenyl groups | Enhanced stability and solubility |

| (S)-(+)-4-(trifluoromethyl) phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate | Substituted with trifluoromethyl groups | Increased electronic effects influencing reactivity |

| (S)-(-)-Binol-derived phosphoric acid | Similar binaphthyl structure but different substituents | Broader application scope in catalytic reactions |

These compounds illustrate variations in substitution patterns that affect their physical properties and catalytic behaviors while maintaining similar core structures .